molecular formula C9H10N2O B12833346 1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12833346
M. Wt: 162.19 g/mol
InChI Key: KRDJMORAXKXTKY-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science . The structure of this compound consists of a fused benzene and imidazole ring with two methyl groups attached at positions 1 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions . Another method includes the cyclization of N-substituted o-phenylenediamines with carbonyl compounds . The reaction conditions typically involve heating the reactants in the presence of a catalyst such as sulfuric acid or polyphosphoric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzimidazoles, and substituted derivatives with various functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 7 can enhance its lipophilicity and affect its interaction with biological targets .

Properties

IUPAC Name

3,4-dimethyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-4-3-5-7-8(6)11(2)9(12)10-7/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDJMORAXKXTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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